![molecular formula C10H12N2O5 B1305627 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid CAS No. 306280-77-3](/img/structure/B1305627.png)
4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid
Overview
Description
4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid is a compound that can be inferred to have a nitro group and an amino group attached to a benzoic acid backbone. The presence of a hydroxypropyl group suggests additional reactivity due to the hydroxyl functionality. While the papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help understand the chemical behavior and synthesis of related structures.
Synthesis Analysis
The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, involves the use of dicyclohexylcarbodiimide for coupling to polyethylene glycol derivatives . This method could potentially be adapted for the synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid by selecting appropriate starting materials and protecting groups. The synthesis route is noted for its high yield and ease of purification, which could be advantageous for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid often features significant dihedral angles between substituents and the phenyl ring, as seen in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid . These angles can influence the overall molecular conformation and potentially affect the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Compounds with nitrobenzyl groups, such as 4-nitrobenzyl(α-amino)phosphonates, can undergo intramolecular redox reactions in the presence of aqueous sodium hydroxide, leading to cleavage and transformation into azoxybenzene and azobenzene derivatives . This reactivity could be relevant when considering the chemical behavior of the nitro group in 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid can be extrapolated from related compounds. For instance, the presence of hydrogen bonding in the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid suggests that similar hydrogen bonding capabilities may be present in the target compound . Additionally, the nitro group's electron-withdrawing nature can affect the acidity of the benzoic acid moiety, potentially leading to increased solubility in basic solutions.
Scientific Research Applications
Synthesis of Macrocycles
Goldberg et al. (1999) describe an efficient method for synthesizing 14-membered macrocycles using 4-hydroxyproline and 3-fluoro-4-nitrobenzoic acid. This process involves an aromatic nucleophilic displacement and yields macrocycles that are up to 95% pure, demonstrating the utility of compounds like 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid in synthesizing complex organic structures (Goldberg et al., 1999).
Chromatographic Analysis
Jones et al. (1986) developed a method for determining 4-hydroxyproline in meat and meat products using high-performance liquid chromatography. This method involves the conversion of 4-hydroxyproline to a fluorescent derivative with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, demonstrating the application of nitrobenzoic acid derivatives in analytical chemistry (Jones et al., 1986).
Fluorescent Labeling for Amino Acid Analysis
Watanabe & Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent in high-performance liquid chromatography for amino acids, including proline and hydroxyproline. This study highlights the relevance of nitrobenzoic acid derivatives in enhancing detection and analysis of amino acids (Watanabe & Imai, 1981).
Educational Applications in Organic Chemistry
Kam et al. (2020) reported the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as a simple Fischer esterification reaction suitable for introductory organic chemistry courses. The use of nitrobenzoic acid derivatives in educational settings provides hands-on learning opportunities for students (Kam et al., 2020).
properties
IUPAC Name |
4-(3-hydroxypropylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-5-1-4-11-8-3-2-7(10(14)15)6-9(8)12(16)17/h2-3,6,11,13H,1,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJEJVVAPWYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247790 | |
Record name | 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
CAS RN |
306280-77-3 | |
Record name | 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306280-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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